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Compound of Interest

Compound Name: 25T4-NBOMe hydrochloride

Cat. No.: B591747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target binding profile of 25T4-NBOMe, a

potent serotonergic psychedelic, with its parent compound 2C-T-4 and other relevant

phenethylamine derivatives. The data presented herein, derived from in vitro radioligand

binding assays, offers insights into the molecular pharmacology of these compounds and their

potential for off-target interactions.

Introduction
The N-(2-methoxybenzyl) substituted phenethylamines, commonly known as NBOMes, are a

class of potent agonists at the serotonin 5-HT2A receptor. The addition of the NBOMe moiety to

2,5-dimethoxyphenethylamines (2C-x compounds) generally leads to a significant increase in

affinity for the 5-HT2A receptor.[1][2] However, this structural modification also alters the

binding profile at other receptors, potentially leading to a range of on- and off-target effects.

Understanding this broader pharmacodynamic profile is crucial for preclinical assessment and

drug development. This guide focuses on 25T4-NBOMe and provides a comparative analysis

of its binding affinities against a panel of receptors and transporters relative to other well-

characterized phenethylamines.
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The following table summarizes the equilibrium dissociation constants (Ki, in nM) of 25T4-

NBOMe and other selected phenethylamines at various human receptors and transporters.

Lower Ki values indicate higher binding affinity. All data is derived from studies by Rickli et al.

(2015) and Luethi et al. (2018) to ensure consistency in experimental conditions.[1][3]
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Data presented as Ki (nM). >10,000 indicates a Ki value greater than 10,000 nM. SERT:

Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.
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The N-2-methoxybenzyl substitution in 25T4-NBOMe dramatically increases its affinity for the

5-HT2A receptor by approximately 40-fold compared to its parent compound, 2C-T-4.[1][3] This

is a consistent finding across the NBOMe series.[2]

Beyond the primary target, the NBOMe moiety also confers significant affinity for several off-

target receptors. Notably, 25T4-NBOMe displays moderate affinity for the α1A-adrenergic

receptor (Ki = 370 nM) and the α2A-adrenergic receptor (Ki = 320 nM), where its parent

compound 2C-T-4 shows negligible binding.[1] This interaction with adrenergic receptors may

contribute to the stimulant-like cardiovascular effects reported for some NBOMe compounds.[4]

Furthermore, 25T4-NBOMe exhibits a higher affinity for the 5-HT2C receptor (Ki = 16 nM)

compared to 2C-T-4 (Ki = 350 nM), while its affinity for the 5-HT1A receptor remains relatively

low (Ki = 1,800 nM).[1] The binding affinity for the histamine H1 receptor is also enhanced in

25T4-NBOMe (Ki = 380 nM) compared to 2C-T-4.[1]

Interactions with monoamine transporters remain weak for 25T4-NBOMe, with Ki values in the

micromolar range, suggesting a low potential for direct reuptake inhibition at typical

pharmacological concentrations.[1][2] Similarly, affinity for dopamine receptors (D1, D2, D3) is

negligible for both 25T4-NBOMe and its 2C-T-4 analogue.[1]

Experimental Protocols
The binding affinity data presented in this guide were determined using in vitro radioligand

binding assays. The following is a generalized protocol representative of the methodologies

employed in the cited studies.[1][3]

Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for various G-protein

coupled receptors and monoamine transporters.

Materials:

Cell Membranes: CHO-K1 or HEK-293 cells stably transfected with the human receptor of

interest.

Radioligands:
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5-HT1A: [3H]-8-OH-DPAT

5-HT2A: [3H]-ketanserin

5-HT2B: [3H]-LSD

5-HT2C: [3H]-mesulergine

α1A Adrenergic: [3H]-prazosin

α2A Adrenergic: [3H]-rauwolscine

Dopamine D1: [3H]-SCH23390

Dopamine D2: [3H]-spiperone

Dopamine D3: [3H]-spiperone

Histamine H1: [3H]-pyrilamine

SERT: [3H]-citalopram

DAT: [3H]-WIN35428

NET: [3H]-nisoxetine

Test Compounds: 25T4-NBOMe, 2C-T-4, and other phenethylamines of interest.

Assay Buffer: Typically 50 mM Tris-HCl, with specific salt concentrations (e.g., MgCl2,

CaCl2) optimized for each receptor.

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target

receptor (e.g., 10 µM serotonin for serotonin receptors).

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation: Transfected cells are cultured and harvested. Cell membranes are

prepared by homogenization and centrifugation to isolate the membrane fraction containing

the receptors. Protein concentration is determined using a standard assay (e.g., BCA assay).

Assay Setup: In a 96-well plate, cell membranes (typically 5-20 µg of protein) are incubated

with a fixed concentration of the appropriate radioligand (at or near its Kd value) and a range

of concentrations of the test compound.

Incubation: The plates are incubated at a specific temperature (e.g., room temperature or

37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating

the membrane-bound radioligand from the unbound radioligand. The filters are washed with

ice-cold buffer to remove non-specifically bound radioactivity.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki

value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1

+ [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow: Radioligand Binding Assay

Membrane Preparation

Assay Setup
(Membranes, Radioligand, Test Compound)
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Filtration & Washing
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Data Analysis (IC50 -> Ki)
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Experimental Workflow: Radioligand Binding Assay

Signaling Pathways
The primary pharmacological effect of 25T4-NBOMe is mediated through the activation of the

5-HT2A receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR). Its off-target activity

at the α1A-adrenergic receptor also involves Gq/G11 signaling.
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α1-Adrenergic Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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